REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[O:8])[CH3:7].[H-].[Na+].[C:11](=O)([O:15]CC)[O:12][CH2:13][CH3:14]>>[O:8]=[C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)[CH2:7][C:11]([O:12][CH2:13][CH3:14])=[O:15] |f:1.2|
|
Name
|
|
Quantity
|
2.944 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(C)=O
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
ice HOAc—H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
71 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1.5 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed (brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown liquid
|
Type
|
CUSTOM
|
Details
|
The crude product was purified via flash chromatography (silica gel cartridge with eluent of 0-3% ethyl acetate/hexane)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC(=O)OCC)C=1SC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |